

Molecular formula and CAS number for Diniconazole

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Compound of Interest

Compound Name: *Diniconazole*

Cat. No.: *B8811851*

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Diniconazole: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diniconazole is a triazole fungicide with a significant impact on both fungal pathogens and plant physiology. Its primary mode of action in fungi is the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes. In plants, it acts as a growth regulator by interfering with the biosynthesis of gibberellins and the catabolism of abscisic acid. This guide provides an in-depth overview of the chemical properties, mechanisms of action, and biological effects of **Diniconazole**, supported by quantitative data and detailed experimental methodologies.

Chemical and Physical Properties

Diniconazole is a synthetic compound belonging to the triazole class of chemicals.^[1] Its chemical structure features a 1,2,4-triazole ring substituted with chloro- and dichlorophenyl groups, contributing to its stability and biological activity.^[1]

Property	Value	Reference
Molecular Formula	C ₁₅ H ₁₇ Cl ₂ N ₃ O	[2][3][4][5][6]
CAS Number	83657-24-3	[3][4][5][6]
Molecular Weight	326.22 g/mol	[2][3]
IUPAC Name	(E)-1-(2,4-Dichlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)pent-1-en-3-ol	[3][6]
Appearance	White crystalline solid	[1][4]
Melting Point	134-156 °C	[4]
Water Solubility	4 mg/L at 25°C	[4]

Mechanism of Action

Diniconazole exhibits a dual mechanism of action, affecting both fungal and plant systems through the inhibition of cytochrome P450 enzymes.

Antifungal Activity: Inhibition of Ergosterol Biosynthesis

As a member of the azole class of fungicides, **Diniconazole**'s primary antifungal activity stems from its ability to disrupt the fungal cell membrane.[7] It specifically inhibits the enzyme lanosterol 14 α -demethylase (CYP51), a crucial enzyme in the ergosterol biosynthesis pathway.[7][8] This inhibition leads to a depletion of ergosterol and an accumulation of toxic sterol intermediates, ultimately compromising cell membrane integrity and leading to fungal cell death.[8]

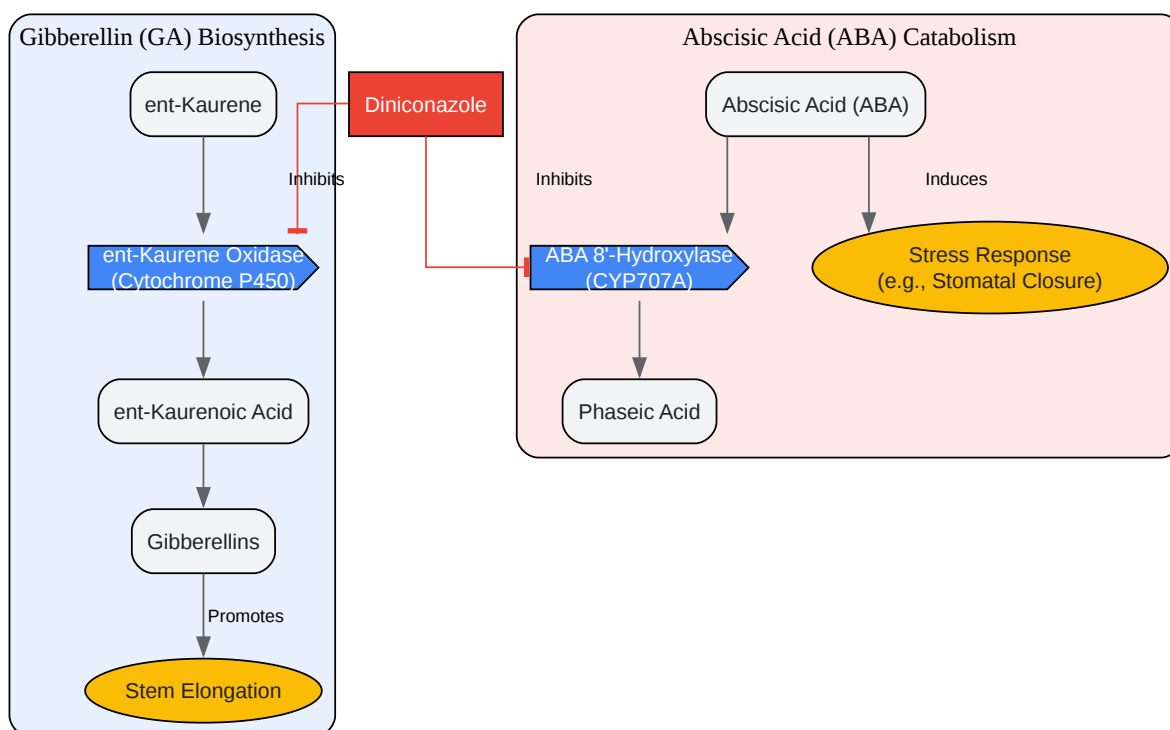


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Figure 1: Inhibition of Ergosterol Biosynthesis by **Diniconazole**.

Plant Growth Regulation: Interference with Phytohormone Pathways

In plants, **Diniconazole** acts as a growth regulator by inhibiting the biosynthesis of gibberellins (GA) and the catabolism of abscisic acid (ABA). It inhibits key cytochrome P450 enzymes in these pathways, such as ent-kaurene oxidase in the GA biosynthesis pathway and ABA 8'-hydroxylase (CYP707A) in the ABA catabolism pathway. The inhibition of GA synthesis leads to reduced stem elongation, while the inhibition of ABA breakdown results in increased ABA levels, which can enhance stress tolerance, for instance, by inducing stomatal closure to conserve water.



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